1,1'-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene)
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Overview
Description
1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) is an organic compound characterized by the presence of two 3,4-dimethoxybenzene groups connected via a prop-1-ene-1,3-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) typically involves the reaction of 3,4-dimethoxybenzene with a suitable prop-1-ene-1,3-diyl precursor under controlled conditions. One common method involves the use of a Grignard reagent derived from 3,4-dimethoxybenzene, which is then reacted with a prop-1-ene-1,3-diyl halide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced derivatives with hydrogenated benzene rings.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,3-Propanediyl)bis(3,4-dimethoxybenzene): Similar structure but with a different linker.
1,1’-(1,3-Butadiene-1,4-diyl)bis(3,4-dimethoxybenzene): Contains a butadiene linker instead of a propene linker.
Uniqueness
1,1’-(Prop-1-ene-1,3-diyl)bis(3,4-dimethoxybenzene) is unique due to its specific prop-1-ene-1,3-diyl linker, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
916759-80-3 |
---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)prop-1-enyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C19H22O4/c1-20-16-10-8-14(12-18(16)22-3)6-5-7-15-9-11-17(21-2)19(13-15)23-4/h5-6,8-13H,7H2,1-4H3 |
InChI Key |
MOMMKFDTKODTQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=CC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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